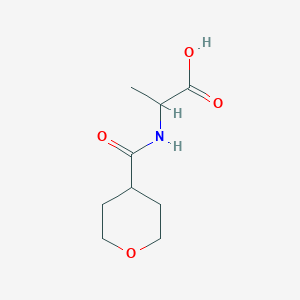

2-(Oxan-4-ylformamido)propanoic acid

Description

Overview of Carboxylic Acid Derivatives in Contemporary Chemical Research

Carboxylic acids and their derivatives are foundational classes of organic compounds, central to both biochemistry and the pharmaceutical industry. nih.govnumberanalytics.com The carboxyl group (-COOH) is a key feature in a vast number of endogenous molecules, including amino acids and fatty acids. wiley-vch.de In medicinal chemistry, this functional group is present in over 450 marketed drugs, such as widely used nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

The significance of the carboxylic acid moiety stems from its ability to act as a hydrogen bond donor and acceptor, a crucial requirement for molecular recognition and binding to biological targets like enzymes and receptors. wiley-vch.dehilarispublisher.com However, the presence of a carboxylic acid can also present challenges, including metabolic instability and limited ability to cross biological membranes. nih.gov This has led to extensive research into carboxylic acid derivatives, where the hydroxyl (-OH) group is replaced by other substituents to modulate the molecule's physicochemical properties. msu.edubritannica.com Common derivatives include esters, amides, and acid chlorides, each offering unique reactivity and characteristics that are invaluable in organic synthesis and drug design. numberanalytics.com

Table 1: Comparison of Carboxylic Acid Derivatives

| Derivative Class | General Structure | Key Characteristics |

|---|---|---|

| Acyl Halide | R-CO-X (X=Cl, Br) | Highly reactive, primarily used as synthetic intermediates. |

| Acid Anhydride | (R-CO)₂O | Reactive, used in acylation reactions. |

| Ester | R-CO-OR' | Common in nature (fats, oils), used as prodrugs and fragrances. |

| Amide | R-CO-NR'R'' | Stable, forms the backbone of proteins, crucial in many drugs. numberanalytics.com |

| Nitrile | R-C≡N | Considered a derivative due to its hydrolysis to a carboxylic acid. msu.edu |

The Significance of Formamido Linkages in Biologically Active Molecules

The formamido group (-NH-C(=O)-) is a specific type of amide linkage that plays a vital role in molecular architecture, providing a stable and relatively neutral linker that connects different parts of a molecule. wiley-vch.de This linkage is integral to the three-dimensional scaffold of many active compounds, enabling optimal binding to target enzymes or receptors. wiley-vch.de

The stability of the amide bond is a key feature, making it less reactive than other carboxylic acid derivatives like esters. numberanalytics.com Furthermore, the amide group's ability to act as both a hydrogen-bond donor (from the N-H) and acceptor (at the carbonyl oxygen) is critical for its function in biological systems. wiley-vch.de This dual capacity allows formamido linkages to participate in the complex network of non-covalent interactions that govern drug-target binding. In the context of drug discovery, linking molecular fragments is a widely used strategy, and the choice of the linker is crucial for achieving high binding energy and desired pharmacological activity. nih.gov

Role of Saturated Cyclic Ethers (e.g., Tetrahydropyran) in Pharmacological Scaffolds

The tetrahydropyran (B127337) (THP) ring, also known as oxane, is a saturated six-membered cyclic ether that has become an increasingly prevalent scaffold in biologically active compounds. researchgate.netwikipedia.org The inclusion of a THP ring in a molecule can significantly influence its pharmacological properties. It is often used to replace less stable or metabolically vulnerable groups, or to improve a compound's physicochemical profile.

Key advantages of incorporating a THP scaffold include:

Improved Solubility: The oxygen atom in the ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to its carbocyclic analogue (cyclohexane).

Metabolic Stability: The C-O bonds within the ether are generally more resistant to metabolic breakdown than other functional groups.

Reduced Lipophilicity: Compared to aromatic rings, the saturated THP ring can help modulate a molecule's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Rigidity: The ring provides a degree of conformational constraint, which can be advantageous for optimizing the presentation of other functional groups to a biological target.

The tetrahydropyran ring system is a core component of pyranose sugars like glucose and is found in numerous natural products with significant biological activity. wikipedia.orgrsc.org Its utility has led to the development of various synthetic methodologies for its construction. rsc.orgnih.gov

Rationale for In-depth Academic Investigation of 2-(Oxan-4-ylformamido)propanoic acid as a Model Compound

The structure of this compound makes it an ideal model compound for systematic investigation in medicinal and organic chemistry. It embodies the strategic combination of three key pharmacophoric elements, each contributing distinct and desirable properties to a potential drug candidate.

The rationale for its investigation can be broken down as follows:

The Carboxylic Acid Moiety: This group provides a primary point of interaction with biological targets, often anchoring the molecule in a binding site through strong ionic or hydrogen-bonding interactions. nih.gov

The Formamido Linker: This stable, hydrogen-bonding group connects the acidic head to the cyclic tail, providing a defined spatial orientation and additional interaction points. wiley-vch.de

By studying this model compound, researchers can explore the synergistic interplay between these three components. For instance, investigations could focus on how modifications to the propanoic acid chain, the orientation of the formamido linker, or the conformation of the oxane ring impact biological activity or physicochemical properties. Such studies are fundamental to developing a deeper understanding of structure-activity relationships (SAR) and advancing rational drug design. patsnap.com

Table 2: Structural Components and Their Investigated Roles

| Component | Chemical Class | Primary Role in a Model Study |

|---|---|---|

| Propanoic acid | Carboxylic Acid | Target binding, primary pharmacophore. nih.gov |

| Formamido | Amide Linker | Structural integrity, secondary binding interactions. wiley-vch.de |

| Oxan-4-yl | Saturated Cyclic Ether | Modulating ADME properties (solubility, stability). researchgate.net |

Properties

IUPAC Name |

2-(oxane-4-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEPCBYYGUHQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Oxan 4 Ylformamido Propanoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-(Oxan-4-ylformamido)propanoic acid logically deconstructs the molecule into readily available or easily synthesizable starting materials. The most apparent disconnection is at the amide bond, a common and reliable bond-forming reaction in organic synthesis. researchgate.net This primary disconnection breaks the molecule into two key precursors: 2-aminopropanoic acid (more commonly known as alanine) and oxane-4-carboxylic acid.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, the primary synthetic challenge is the efficient formation of the amide bond between alanine (B10760859) and oxane-4-carboxylic acid. Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions, which is particularly important in peptide synthesis and for molecules containing sensitive functional groups. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and potential for side reactions, such as racemization of the chiral center in alanine. hepatochem.com

Common strategies for the synthesis of this compound would involve reacting oxane-4-carboxylic acid with a suitable coupling reagent before the addition of an esterified form of alanine (e.g., alanine methyl or ethyl ester), followed by saponification of the ester to yield the final product. The use of an ester protects the carboxylic acid of alanine from participating in side reactions.

Below is a table summarizing common coupling reagents that could be employed for this synthesis:

| Coupling Reagent | Acronym | Activating Additive (optional) | Common Solvent(s) | Key By-product | Advantages & Disadvantages |

| Dicyclohexylcarbodiimide (B1669883) | DCC | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Dicyclohexylurea (DCU) | Advantages: Inexpensive, effective. Disadvantages: DCU by-product can be difficult to remove, potential for racemization, can cause allergic reactions. fishersci.co.ukhepatochem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDCI | 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) | Dichloromethane (DCM), Dimethylformamide (DMF), Water | Water-soluble urea (B33335) derivative | Advantages: Water-soluble by-product is easily removed by aqueous workup. Disadvantages: More expensive than DCC. fishersci.co.uknih.gov |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Dimethylformamide (DMF) | Tetramethylurea | Advantages: Fast reaction times, low racemization. Disadvantages: Higher cost. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Dimethylformamide (DMF) | Tetramethylurea | Advantages: Very efficient, even for hindered couplings, reduced racemization compared to HBTU. Disadvantages: High cost. peptide.comsigmaaldrich.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Dimethylformamide (DMF) | Hexamethylphosphoramide (HMPA) | Advantages: Highly effective. Disadvantages: Forms carcinogenic HMPA by-product. sigmaaldrich.com |

Stereoselective Synthesis of the α-Chiral Center

The propanoic acid moiety of the target molecule contains a chiral center at the α-carbon. Controlling the stereochemistry at this position is crucial for applications where specific enantiomers are required. There are two primary strategies to achieve a stereoselective synthesis.

The most straightforward approach is to utilize a chiral pool starting material. Commercially available L-alanine or D-alanine can be used as the amine component in the amide coupling reaction. thieme-connect.com Since the amide bond formation with common coupling reagents does not typically affect the existing stereocenter (though racemization is a risk that must be minimized by careful selection of reagents and conditions, such as the use of additives like HOBt or HOAt), the stereochemistry of the final product will be dictated by the starting amino acid. hepatochem.comluxembourg-bio.com

Alternatively, asymmetric synthesis methods can be employed. This would involve starting with a prochiral precursor to the alanine moiety and inducing chirality using a chiral auxiliary or a chiral catalyst. For instance, asymmetric alkylation of a glycine (B1666218) enolate equivalent, where the nitrogen is protected with a chiral auxiliary, could be a viable route. nih.gov Another approach is the asymmetric hydrogenation of a dehydroamino acid precursor. While more complex, these methods offer flexibility in accessing either enantiomer of the target compound.

Chemical Modifications and Derivatization Strategies

Further functionalization of this compound can provide analogues for structure-activity relationship (SAR) studies. The primary sites for chemical modification are the propanoic acid moiety and the oxane ring system.

Esterification and Amidation of the Propanoic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard esterification procedures can be used to convert the acid into a variety of esters. For example, reaction with an alcohol under acidic catalysis (e.g., Fischer esterification) or using coupling reagents like DCC in the presence of an alcohol and a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) would yield the corresponding ester. core.ac.uk

Similarly, the carboxylic acid can be converted into a different amide by reacting it with another amine. This would typically involve the same amide bond formation strategies discussed in section 2.2.1, where the this compound is activated with a coupling reagent and then treated with a primary or secondary amine. organic-chemistry.org

Transformations of the Oxane Ring System

The oxane (tetrahydropyran) ring is generally a stable, non-aromatic heterocyclic system. rsc.org Its functionalization typically requires more forcing conditions than transformations on the propanoic acid moiety. Potential modifications could include the introduction of substituents on the carbon atoms of the ring.

One possible strategy involves free-radical halogenation, which could introduce a halogen atom at one of the methylene (B1212753) positions of the ring, preferentially at a site away from the deactivating influence of the ether oxygen. The resulting halo-oxane derivative could then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Another approach could involve oxidation of the ring. While challenging to control, it might be possible to introduce a hydroxyl group or a carbonyl group into the ring system under specific oxidative conditions. Furthermore, ring-opening reactions of the tetrahydropyran (B127337) ring can be achieved under strong acidic conditions, leading to linear diol derivatives, although this would represent a significant structural modification. nih.gov

Diversification at the Formamido Nitrogen Atom

A key avenue for the structural diversification of this compound involves chemical modification at the formamido nitrogen atom. N-alkylation of the amide functionality can introduce a wide range of substituents, thereby altering the compound's physicochemical properties.

The N-alkylation of amides is a well-established transformation in organic synthesis. flvc.orgrsc.orgmdpi.comnih.govresearchgate.netrsc.org For a secondary amide like this compound, this typically involves deprotonation of the N-H bond with a suitable base to form an amidate anion, followed by nucleophilic attack on an alkylating agent.

Table 1: Potential Reagents for N-Alkylation of this compound

| Reagent Class | Specific Examples | Anticipated Product |

| Bases | Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | Formation of the corresponding sodium, potassium, or cesium amidate salt. |

| Alkylating Agents | Methyl iodide (CH3I), Benzyl bromide (BnBr), Ethyl bromoacetate | N-methyl, N-benzyl, or N-(ethoxycarbonyl)methyl derivatives, respectively. |

The choice of base and solvent is crucial to the success of the N-alkylation. Strong, non-nucleophilic bases such as sodium hydride are often employed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation without competing side reactions. mdpi.com Phase-transfer catalysis, utilizing reagents like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, presents a more contemporary and efficient approach to N-alkylation, often proceeding under solvent-free conditions. mdpi.com

Furthermore, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have emerged as a greener alternative, generating water as the sole byproduct. nih.govresearchgate.netrsc.org Catalysts based on non-noble metals like cobalt have shown promise in this regard. nih.gov These methods, while not specifically reported for this compound, represent a viable and modern strategy for its diversification at the formamido nitrogen.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. Given the compound's carboxylic acid and amide functionalities, a combination of extraction, chromatography, and crystallization techniques would be employed.

Following a synthetic step, a typical workup would involve quenching the reaction mixture and performing a liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The organic layer would then be washed, dried, and concentrated.

Chromatographic Methods:

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. researchgate.net For a carboxylic acid like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. The polarity of the eluent can be gradually increased to elute the desired compound. researchgate.net The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to better peak shapes and separation.

Ion-Exchange Chromatography: This technique is particularly useful for the purification of amino acids and their derivatives. diaion.com By exploiting the acidic nature of the carboxylic acid group, the compound can be retained on an anion-exchange resin and subsequently eluted by changing the pH or ionic strength of the eluent. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is a powerful tool. nih.gov An acidic mobile phase is often used to ensure the carboxylic acid is in its protonated form, leading to better retention and separation on a nonpolar stationary phase. nih.gov

Crystallization:

Crystallization is an effective final purification step to obtain a highly pure, crystalline solid. nih.goviucr.orgnih.govgoogle.com The choice of solvent or solvent system is critical and is typically determined empirically. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly, inducing the formation of crystals. The addition of a surfactant or an alcohol can sometimes aid in the crystallization of amino acid derivatives. google.com

Advanced Analytical and Spectroscopic Characterization Methods in Synthetic Chemistry

The unambiguous structural confirmation of this compound and its derivatives relies on a suite of advanced analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides detailed information about the chemical environment of all the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the protons on the oxane ring, the propanoic acid backbone (including the methyl group and the alpha-hydrogen), and the formyl proton. The presence of rotamers due to restricted rotation around the amide C-N bond can lead to the observation of two sets of signals for the formyl proton and adjacent protons. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbons of the amide and carboxylic acid, the carbons of the oxane ring, and the carbons of the propanoic acid moiety.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.govresearchgate.netwiley-vch.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the different structural motifs within the molecule. For N-acylated amino acids, characteristic fragmentation patterns involving the loss of the acyl group or cleavage of the amino acid backbone are often observed. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the carboxylic acid and the amide, and the N-H stretch and bend of the amide group.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals for oxane protons, propanoic acid protons (CH and CH3), formyl proton (CHO), amide proton (NH), and carboxylic acid proton (COOH). Potential for doubled signals due to rotamers. mdpi.com |

| ¹³C NMR | Signals for amide and carboxylic acid carbonyl carbons, carbons of the oxane ring, and carbons of the propanoic acid moiety. |

| Mass Spectrometry | Accurate molecular ion peak corresponding to the molecular formula C9H15NO4. Fragmentation patterns showing losses of water, CO, and cleavage of the amide bond. nih.gov |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretches for carboxylic acid (~1700-1725 cm⁻¹) and amide (~1640-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), and N-H bend (~1510-1550 cm⁻¹). |

Design and Synthesis of Analogues and Derivatives of 2 Oxan 4 Ylformamido Propanoic Acid

Rational Design Principles for Structural Modification

The rational design of analogues of 2-(oxan-4-ylformamido)propanoic acid is guided by established medicinal chemistry principles to optimize potential biological activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com Key strategies involve the modification of functional groups to alter steric bulk, electronic properties, and hydrogen bonding capacity.

Bioisosterism is a fundamental strategy in drug design, involving the substitution of atoms or groups with other moieties that possess similar physical or chemical properties, thereby aiming to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. drughunter.comnih.gov For this compound, several key functional groups can be considered for bioisosteric replacement.

The carboxylic acid group of the propanoic acid moiety is a primary site for modification. While it can participate in crucial hydrogen bonding interactions, it is also ionizable, which can affect cell permeability. Non-classical bioisosteres such as tetrazoles are commonly used replacements for carboxylic acids. drughunter.com Tetrazoles have a similar pKa to carboxylic acids but can offer improved metabolic stability and lipophilicity. drughunter.com Other potential bioisosteres for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and squaric acids.

The amide linkage is another key functional group amenable to bioisosteric replacement. Amides are susceptible to enzymatic cleavage, which can limit in vivo stability. Replacing the amide bond with groups such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles can enhance metabolic stability while maintaining a similar spatial arrangement of substituents. drughunter.com

Table 1: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased lipophilicity and metabolic stability. |

| Acylsulfonamide | Maintained hydrogen bonding, altered electronics. | |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Increased metabolic stability, similar geometry. |

| 1,3,4-Triazole | Enhanced stability, altered hydrogen bonding pattern. | |

| Oxane Oxygen (-O-) | Thiane (B73995) Sulfur (-S-) | Increased lipophilicity, altered ring conformation. |

| Methylene (B1212753) (-CH2-) | Increased lipophilicity, different steric profile. |

The conformational flexibility of a molecule plays a crucial role in its ability to bind to a biological target. The propanoic acid side chain and the oxane ring in this compound have considerable conformational freedom. Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

For the propanoic acid side chain, this can be achieved by incorporating the alpha-carbon into a small ring system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. This restricts the rotation around the Cα-Cβ bond. The conformational propensities of N-acyl amino acids can be studied using computational methods and spectroscopic techniques like NMR to understand the preferred conformations in solution. acs.orgnih.gov

Synthesis of N-Substituted Formamido Derivatives

The synthesis of N-substituted formamido derivatives of this compound involves the acylation of the corresponding amino acid ester. A common method is the coupling of oxane-4-carboxylic acid with the methyl or ethyl ester of alanine (B10760859) in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by hydrolysis of the ester to yield the final product.

To generate a library of N-substituted derivatives, a variety of commercially or synthetically accessible carboxylic acids can be used in place of oxane-4-carboxylic acid. These can include substituted aromatic and heteroaromatic carboxylic acids, as well as aliphatic carboxylic acids with varying chain lengths and branching. This approach allows for the systematic exploration of the chemical space around the N-acyl group to identify substituents that may enhance biological activity.

Synthesis of Oxane Ring-Modified Analogues (e.g., varying ring size, heteroatom substitution)

Modification of the oxane ring can lead to analogues with altered physicochemical properties. A variety of synthetic methods are available for the construction of saturated heterocyclic rings like tetrahydropyran (B127337). rsc.org These methods include intramolecular hydroalkoxylation of alkenols, Prins cyclization, and hetero-Diels-Alder reactions. nih.govorganic-chemistry.orgntu.edu.sg

For example, to synthesize an analogue with a different ring size, such as a tetrahydrofuran (B95107) (5-membered ring) or an oxepane (B1206615) (7-membered ring) analogue, the corresponding heterocyclic carboxylic acid would be required. These can be synthesized through various established routes and then coupled to the alanine moiety.

Heteroatom substitution within the ring, for instance, replacing the oxygen with sulfur to give a thiane analogue, can be achieved by starting with the corresponding sulfur-containing heterocyclic carboxylic acid. Such modifications can significantly impact the lipophilicity and metabolic stability of the resulting compounds.

Synthesis of Propanoic Acid Chain Homologs and Branched Analogues

Modification of the propanoic acid side chain can be achieved by starting with different amino acids. For instance, using aminobutanoic acid or aminopentanoic acid in the coupling reaction with oxane-4-carboxylic acid would result in homologues with longer side chains. The biosynthesis of amino acids like alanine, valine, and leucine (B10760876) provides a variety of starting materials with different side chain structures. agriculturejournals.czwikipedia.org

Branched analogues can be synthesized by using α-substituted amino acids. For example, the use of valine instead of alanine would introduce an isopropyl group at the α-position of the carboxylic acid. The synthesis of such non-canonical amino acids can be achieved through various chemical methods, including the Strecker synthesis or by modifications of existing amino acids. wikipedia.orgresearchgate.net

Table 2: Examples of Propanoic Acid Chain Modifications

| Starting Amino Acid | Resulting Analogue Structure |

| Glycine (B1666218) | 2-(Oxan-4-ylformamido)acetic acid |

| Valine | 3-Methyl-2-(oxan-4-ylformamido)butanoic acid |

| Leucine | 4-Methyl-2-(oxan-4-ylformamido)pentanoic acid |

Chemoenzymatic Synthesis Approaches for Enantiopure Analogues

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. This compound has a chiral center at the α-carbon of the propanoic acid moiety. Chemoenzymatic methods offer an efficient way to produce enantiomerically pure analogues. iupac.org

Enzymes such as lipases and aminoacylases can be used for the kinetic resolution of racemic mixtures of N-acyl amino acids or their esters. nih.gov For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of an N-acyl alanine ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Alternatively, enantiopure amino acids can be used as starting materials for the synthesis. The enzymatic synthesis of both natural and unnatural amino acids is a well-established field. nih.govnih.gov For example, transaminases can be used to convert α-keto acids into the corresponding α-amino acids with high enantioselectivity. This approach would allow for the synthesis of either the (R)- or (S)-enantiomer of this compound and its analogues by selecting the appropriate enzyme and starting materials.

In Vitro Biological Activity Profiling and Mechanistic Elucidation

Investigation of Enzyme Inhibition Profiles

There is no available data in peer-reviewed scientific literature detailing the investigation of enzyme inhibition profiles for 2-(Oxan-4-ylformamido)propanoic acid. Specifically, no studies were found that assessed its potential to inhibit cyclooxygenase (COX) enzymes, such as COX-1 or COX-2, or any other relevant metabolic enzymes. While many propanoic acid derivatives are known for their anti-inflammatory effects through COX inhibition, the activity of this specific compound remains uncharacterized. nih.govmdpi.comresearchgate.net

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions

No published receptor binding assays or studies characterizing the ligand-receptor interactions of this compound are available. The affinity and selectivity of this compound for any biological receptor, including but not limited to G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, have not been reported. nih.govunisi.itnih.govresearchgate.net

Modulation of Cellular Signaling Pathways in Model Systems

There is no scientific literature available that describes the modulation of cellular signaling pathways by this compound in any model system. Investigations into its effects on key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, or its impact on the production of inflammatory cytokines, have not been documented. mdpi.comnih.govmdpi.com The transcription factor NF-κB is a crucial mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes. nih.gov However, any potential role of this compound in this pathway is unknown.

No studies have been published assessing the effect of this compound on cell proliferation or viability in in vitro cancer models. Its potential cytotoxic or cytostatic effects against any cancer cell lines have not been investigated or reported in the scientific literature. While other novel propanoic acid derivatives have been evaluated for their antiproliferative properties, data for this specific compound is absent. nih.govnih.govnih.gov

Evaluation of Antimicrobial Activity Against Model Organisms

There are no published studies on the evaluation of the antimicrobial activity of this compound. Its efficacy against any model organisms, including bacterial or fungal strains, has not been reported. While various propanoic acid derivatives have been synthesized and screened for their antimicrobial potential, this specific compound has not been included in such studies. researchgate.netnih.govnih.govmdpi.commdpi.comnih.gov

Methodologies for High-Throughput Screening of Diverse Biological Activities

While general methodologies for high-throughput screening (HTS) are well-established for discovering the biological activities of large compound libraries, there is no specific mention of this compound being included in any such screening campaigns described in the literature. nih.govresearchgate.netnih.gov HTS leverages automation to rapidly assay the biological or biochemical activity of a large number of compounds against various targets like enzymes and receptors. ufl.edu Assays are typically performed in 384- or 1536-well microtiter plates to maximize throughput. ufl.edu However, the results of any HTS that might have included this compound have not been made public.

Molecular Mechanisms of Action and Target Identification

Detailed Biochemical Pathway Mapping Related to Observed Activities

Antagonism of the P2X7 receptor primarily impacts inflammatory signaling pathways. The P2X7 receptor is an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia. nih.govfrontiersin.org Its activation by high concentrations of extracellular ATP, often present at sites of tissue damage and inflammation, triggers a cascade of intracellular events. frontiersin.org

A key pathway modulated by P2X7 receptor antagonists is the NLRP3 inflammasome activation. nih.govresearchgate.net P2X7 receptor activation causes a significant efflux of intracellular potassium ions, a critical trigger for the assembly of the NLRP3 inflammasome complex. nih.govmdpi.com This multi-protein platform facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. nih.gov Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms. mdpi.com By blocking the initial ion flux, P2X7 antagonists can prevent the downstream activation of the NLRP3 inflammasome and the subsequent release of these potent inflammatory mediators. nih.govpatsnap.com

Beyond the inflammasome, P2X7 receptor activation is linked to other signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, which could be modulated by its antagonists. nih.gov

Table 1: Key Proteins in the P2X7 Receptor Signaling Pathway

| Protein | Role in the Pathway |

| P2X7 Receptor | ATP-gated ion channel; initiates the signaling cascade. |

| NLRP3 | Sensor protein that forms the core of the inflammasome complex. |

| ASC | Adaptor protein that links NLRP3 to pro-caspase-1. |

| Caspase-1 | Protease that cleaves pro-inflammatory cytokines. |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine matured and released upon pathway activation. |

| Interleukin-18 (IL-18) | Pro-inflammatory cytokine matured and released upon pathway activation. |

Elucidation of Protein-Ligand Interactions

The P2X7 receptor possesses multiple binding sites that can be targeted by antagonists. nih.govbohrium.com These include the orthosteric site, where the endogenous ligand ATP binds, and several allosteric sites, which are distinct from the ATP-binding pocket. nih.gov P2X7 receptor antagonists can function through competitive inhibition at the orthosteric site or through allosteric modulation. patsnap.com Allosteric modulators bind to a different site on the receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound. patsnap.comnih.gov

Structural studies have identified a negative allosteric binding pocket located in the extracellular domain, which is a common target for many selective P2X7 antagonists. nih.gov Ligands binding to this pocket can stabilize the receptor in a closed or non-conducting state. patsnap.com The interactions within this pocket are typically hydrophobic and involve specific amino acid residues that differ from other P2X receptor subtypes, allowing for selectivity. bohrium.com

Investigation of Metabolic Fates and Biotransformation Pathways in In Vitro Systems

Specific in vitro metabolic studies on 2-(Oxan-4-ylformamido)propanoic acid are not publicly documented. Generally, for small molecule drugs, metabolic fate is investigated using various in vitro systems to predict their biotransformation in the body.

Commonly used systems include:

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism.

Hepatocytes: These primary liver cells provide a more complete picture of metabolism, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

Recombinant CYP Enzymes: Using specific, individually expressed CYP enzymes helps to identify the particular isoforms responsible for metabolizing a compound.

For a compound like this compound, potential metabolic pathways could include hydroxylation of the oxane ring, N-dealkylation, or hydrolysis of the amide bond, followed by conjugation with glucuronic acid or sulfate. However, without experimental data, these remain hypothetical pathways.

Gene Expression Profiling and Proteomic Analysis to Identify Downstream Cellular Effects

Antagonism of the P2X7 receptor is expected to significantly alter the gene expression and proteomic profiles of immune cells, primarily by suppressing pro-inflammatory responses. In macrophages and microglia, P2X7 receptor activation leads to the upregulation of genes involved in inflammation and immunity. frontiersin.org

A hypothetical gene expression profiling study on cells treated with a P2X7 antagonist in an inflammatory context would likely reveal:

Downregulation of pro-inflammatory cytokine genes: This would include the genes for IL1B (encoding IL-1β) and TNF (encoding TNF-α). researchgate.netmdpi.com

Modulation of inflammasome-related genes: Expression of genes encoding components of the NLRP3 inflammasome, such as NLRP3 itself, may be altered. researchgate.net

Changes in genes related to immune cell activation: Markers of macrophage and microglial activation would likely be suppressed.

Proteomic analysis would be expected to confirm these findings at the protein level, showing decreased secretion of IL-1β, IL-18, and other inflammatory mediators. mdpi.com Furthermore, changes in the expression of enzymes and regulatory proteins involved in inflammatory signaling pathways could be identified. nih.gov

Assessment of Subcellular Localization and Cellular Uptake Mechanisms

As a small molecule targeting a transmembrane protein, this compound would not need to enter the cell to interact with its target, the P2X7 receptor, which has a large extracellular domain. nih.gov The primary mechanism of action for such an antagonist occurs at the cell surface.

Passive Diffusion: Small, lipophilic molecules can pass directly through the lipid bilayer of the cell membrane.

Facilitated Diffusion: Movement across the membrane is aided by a carrier protein, but does not require energy.

Active Transport: Requires energy (often from ATP hydrolysis) to move a substance against its concentration gradient, mediated by transporter proteins.

For P2X7 antagonists intended for central nervous system diseases, the ability to cross the blood-brain barrier is a critical factor, and several have been developed with this property. researchgate.net The specific uptake mechanisms and subcellular distribution for this compound would need to be determined through dedicated experimental studies.

Structure Activity Relationship Sar Studies of 2 Oxan 4 Ylformamido Propanoic Acid Derivatives

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activity of 2-(oxan-4-ylformamido)propanoic acid derivatives is intricately linked to the specific structural motifs present in the molecule. Key regions for modification and their impact on activity include the propanoic acid chain, the oxane ring, and the formamide (B127407) linker.

The Propanoic Acid Moiety: The carboxylic acid group is often a critical feature for interaction with biological targets, frequently acting as a hydrogen bond donor or acceptor, or engaging in ionic interactions. Modifications at the alpha-position of the propanoic acid can have significant effects. For instance, the introduction of small alkyl groups can influence steric interactions within a binding pocket.

The Formamide Linker: The amide bond is a key structural element, providing rigidity and potential hydrogen bonding interactions. Alterations to this linker, such as N-alkylation or replacement with other bioisosteres, can modulate the compound's conformational preferences and its ability to interact with target proteins.

A hypothetical data table illustrating potential SAR trends is presented below:

| Compound ID | R1 (α-position) | R2 (Oxane substitution) | Biological Activity (IC50, µM) |

| 1a | H | H | 10.5 |

| 1b | CH3 | H | 5.2 |

| 1c | H | 4-OH | 8.9 |

| 1d | CH3 | 4-OH | 2.1 |

This table is for illustrative purposes to demonstrate SAR principles and is not based on actual experimental data for this specific compound series.

Identification of Pharmacophore Features Essential for Activity

A pharmacophore model for this class of compounds would highlight the essential three-dimensional arrangement of functional groups required for biological activity. Based on the core structure, key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the formamide group.

A Hydrogen Bond Donor: The N-H group of the formamide linker.

An Anionic/Negative Ionizable Group: The carboxylic acid of the propanoic acid moiety.

A Hydrophobic/Alicyclic Feature: The oxane ring.

The spatial relationship between these features is critical. The distance and angles between the carboxylic acid, the amide linker, and the oxane ring would define the active conformation of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.gov For this compound derivatives, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Properties: (e.g., partial charges, dipole moment) which can be influenced by substituents on the oxane ring.

Steric Properties: (e.g., molecular volume, surface area) which are affected by the size of substituents.

Hydrophobic Properties: (e.g., logP) which can be modulated by adding lipophilic or hydrophilic groups.

A typical QSAR equation might take the form:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. Such models, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. biointerfaceresearch.com

Examination of Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.govnih.gov If a stereocenter is present, for example at the alpha-position of the propanoic acid, the different enantiomers or diastereomers may exhibit significantly different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For instance, the (R)- and (S)-enantiomers at the alpha-carbon could orient the carboxylic acid and the oxanylformamido groups in different spatial arrangements. One enantiomer might fit optimally into a binding site, leading to high affinity, while the other may bind weakly or not at all. nih.gov Investigating the activity of individual stereoisomers is therefore essential for a complete understanding of the SAR and for the development of a potentially more effective and safer single-enantiomer drug.

| Compound ID | Stereochemistry (α-position) | Biological Activity (IC50, µM) |

| 2a | (S) | 1.5 |

| 2b | (R) | 25.8 |

| 2c | Racemic | 12.3 |

This table is for illustrative purposes to demonstrate stereochemical principles and is not based on actual experimental data for this specific compound series.

Development of Predictive Models for Future Compound Design

The culmination of SAR, pharmacophore modeling, and QSAR studies is the development of robust predictive models that can guide the design of future generations of compounds. These models integrate all the learned information to create a virtual screening cascade.

A predictive model would allow researchers to:

Design a virtual library of novel this compound derivatives with diverse substitutions.

Filter this library based on the identified pharmacophore features to select for compounds that are likely to adopt the correct binding conformation.

Use the QSAR equation to predict the biological activity of the filtered compounds.

Prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources.

By iteratively refining these predictive models with new experimental data, the drug discovery process can be significantly accelerated, leading to the identification of optimized lead compounds with enhanced potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In a hypothetical study of 2-(Oxan-4-ylformamido)propanoic acid, molecular docking could be employed to screen a library of known protein structures to identify potential biological targets. The compound's three-dimensional structure would be docked into the binding sites of various proteins, and a scoring function would be used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. A lower binding energy generally indicates a more favorable and stable interaction.

Once high-affinity targets are identified, docking can provide a detailed analysis of the binding mode. This analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of this compound could act as a hydrogen bond donor and acceptor, while the oxane ring might engage in hydrophobic interactions within the protein's binding pocket. This information is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent inhibitors.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Matrix Metalloproteinase-2 (MMP-2) | 1QIB | -7.8 | His201, Glu202, Arg249 |

| Sirtuin 2 (SIRT2) | 4RMG | -7.2 | Ile38, His147, Phe159 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -6.9 | Leu718, Val726, Met793 |

| P-glycoprotein | 6C0V | -6.5 | Phe303, Ile306, Gln725 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability Assessment

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, as well as the stability of their complex.

Following a docking study, an MD simulation could be initiated with this compound placed in the binding site of a predicted target protein. The simulation, typically run for nanoseconds to microseconds, would reveal how the ligand and protein adapt to each other. Key metrics are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to determine if the system reaches equilibrium and remains stable. A low and converging RMSD value for the ligand indicates that it maintains a stable binding pose. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. nih.gov These simulations are critical for verifying the stability of interactions predicted by docking and understanding the dynamic behavior of the complex. nih.govmdpi.com

| Metric | System Component | Average Value (over 100 ns) | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.5 Å | The protein maintains a stable overall fold. |

| RMSD | Ligand (heavy atoms) | 0.8 Å | The ligand remains stably bound in the active site. |

| RMSF | Active Site Residues | 0.5 Å | Low fluctuation indicates stabilization upon binding. |

| Hydrogen Bonds | Ligand-Protein | 2.3 (average number) | Key hydrogen bonds are consistently maintained. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic properties of a molecule. These methods can be applied to this compound to predict its electronic structure, chemical reactivity, and physicochemical properties like acidity (pKa).

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap suggests the molecule is more reactive. Furthermore, mapping the electrostatic potential onto the molecule's surface can identify electron-rich regions (nucleophilic) and electron-poor regions (electrophilic), predicting sites for potential metabolic reactions or intermolecular interactions. DFT can also be used to calculate the pKa of the carboxylic acid group, a critical parameter that influences the molecule's charge state, solubility, and ability to interact with biological targets at physiological pH.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity. |

| Predicted pKa | 4.2 | Predicts the acidity of the carboxylic acid group. |

De Novo Design Methodologies Utilizing the this compound Scaffold

De novo design involves the computational creation of novel molecules with desired properties. The structure of this compound can serve as a molecular scaffold or starting point for this process. mdpi.commdpi.com Using scaffold-based design algorithms, new functional groups can be systematically added to the core structure to optimize interactions with a specific protein target. arxiv.orgnih.gov

The process typically begins with the placement of the this compound scaffold into the target's binding site. The algorithm then explores unoccupied pockets within the site and suggests chemical modifications—such as adding aromatic rings, hydrogen-bonding groups, or hydrophobic moieties—that could form favorable new interactions. researchgate.net Each newly generated molecule is scored based on its predicted binding affinity, synthetic accessibility, and drug-like properties. This iterative process can rapidly generate a focused library of novel compounds that are optimized for the target and are synthetically feasible, accelerating the lead optimization phase of drug discovery.

| Analogue | Modification on Scaffold | Design Rationale | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Analogue 1 | Addition of a phenyl group to the oxane ring | To occupy a hydrophobic sub-pocket in the target | -8.5 |

| Analogue 2 | Replacement of the propanoic acid methyl group with a hydroxyl group | To form an additional hydrogen bond with a key residue | -8.2 |

| Analogue 3 | Bioisosteric replacement of carboxylic acid with a tetrazole ring | To improve metabolic stability and maintain acidic properties | -7.9 |

Cheminformatics and Data Mining for Analogues and Potential Biological Targets

Cheminformatics combines computational methods with chemical information to analyze large datasets of molecules. For this compound, cheminformatics approaches can be used to search massive chemical databases like PubChem or ChEMBL for structurally similar compounds. nih.gov Similarity searching, based on molecular fingerprints, can quickly identify known analogues that may have documented biological activities, providing clues to the potential targets and therapeutic applications of the parent compound.

Data mining techniques can further analyze the biological data associated with these identified analogues. By correlating structural features with biological activities across a set of related compounds, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can help identify the key structural motifs responsible for a particular biological effect and can be used to predict the activity of new, unsynthesized analogues. This data-driven approach complements physics-based methods like docking and MD, providing a broader context for understanding the compound's potential biological role.

| Analogue Found | Structural Similarity (Tanimoto) | Known Biological Target/Activity (Hypothetical) | Data Source |

|---|---|---|---|

| N-(Tetrahydrofuran-3-ylcarbonyl)alanine | 0.85 | Weak inhibitor of human neutrophil elastase | ChEMBL |

| 2-(Cyclohexaneformamido)propanoic acid | 0.82 | Reported activity in an anti-inflammatory assay | PubChem BioAssay |

| 2-(Oxan-4-ylformamido)butanoic acid | 0.90 | No reported activity | N/A |

Strategic Positioning for Research Applications and Future Development

Utility as a Molecular Probe for Biological Pathway Elucidation

The inherent structural features of 2-(Oxan-4-ylformamido)propanoic acid make it a promising candidate for development as a molecular probe. The propanoic acid group offers a versatile handle for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, without significantly altering the core structure that may be responsible for biological interactions. The tetrahydropyran (B127337) moiety, a common motif in biologically active natural products, can guide the molecule to specific cellular environments or protein binding sites. Furthermore, the formamido linker provides a degree of conformational rigidity and specific hydrogen bonding capabilities, which can be crucial for selective interactions with biological targets.

By modifying the core structure with appropriate labels, researchers can potentially utilize this compound to track its localization within cells, identify its binding partners, and thereby elucidate its role in various biological pathways. The development of such probes would be invaluable for understanding complex cellular processes and identifying novel therapeutic targets.

Application as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety positions this compound as a valuable chiral building block for the asymmetric synthesis of more complex molecules. Enantiomerically pure forms of this compound can serve as starting materials for the construction of stereochemically defined natural products and pharmaceutical agents. The synthesis of chiral propanoic acid derivatives is a significant area of research, with applications in the development of anti-infective agents and other therapeutics. nih.gov

The tetrahydropyran ring and the formamido group can influence the stereochemical outcome of reactions at or near the chiral center, providing a means to control the three-dimensional architecture of the target molecule. The ability to introduce this specific chiral synthon can streamline synthetic routes and facilitate the efficient production of enantiomerically pure compounds, which is often critical for their desired biological activity and to minimize off-target effects.

Potential as a Lead Compound for Further Chemical Biology Research

This compound embodies the principles of a lead compound in drug discovery. Its molecular weight and structural complexity fall within the range typically associated with drug-like molecules. The combination of a saturated heterocycle (tetrahydropyran) and a flexible side chain with hydrogen bonding capabilities (formamido-propanoic acid) provides a scaffold that can be systematically modified to optimize its interaction with a biological target.

Medicinal chemists can explore structure-activity relationships (SAR) by synthesizing analogues with variations in the tetrahydropyran ring (e.g., substitution patterns, ring size), the formamido linker (e.g., replacement with other amide isomers or bioisosteres), and the propanoic acid chain (e.g., esterification, amidation). This systematic approach can lead to the identification of derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.

Contribution to the Understanding of Formamido- and Tetrahydropyran-Containing Scaffolds in Bioactive Agents

The study of this compound will contribute to the broader understanding of the roles that formamido and tetrahydropyran scaffolds play in molecular recognition and biological activity. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs. Its conformational preferences and ability to engage in hydrogen bonding and hydrophobic interactions are key to its biological functions. The synthesis of tetrahydropyran derivatives is an active area of organic chemistry. organic-chemistry.org

Similarly, the formamido group, while less common than other amides, offers a unique electronic and steric profile that can influence the binding affinity and selectivity of a molecule. By investigating the biological activities of this compound and its analogues, researchers can gain valuable insights into how these two structural motifs work in concert to interact with biological systems. This knowledge can then be applied to the design of other novel bioactive agents incorporating these scaffolds.

Methodological Advancements in Compound Synthesis and Analysis through its Study

The pursuit of efficient and scalable synthetic routes to this compound and its derivatives is likely to spur methodological advancements in organic synthesis. Challenges associated with the stereoselective synthesis of the chiral center and the chemoselective formation of the formamido linkage may necessitate the development of novel catalytic systems or synthetic strategies. For instance, the synthesis of related propanoic acid derivatives has been a subject of interest in the development of new antimicrobial agents. mdpi.comnih.gov

Furthermore, the detailed characterization of this compound and its interactions with biological macromolecules will require the application of advanced analytical techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be crucial for confirming its structure and elucidating its conformational preferences. The development of specific analytical methods for this compound could also have broader applications in the analysis of other molecules containing similar functional groups.

Conclusions and Future Research Directions

Summary of Current Academic Understanding of 2-(Oxan-4-ylformamido)propanoic acid

The current academic understanding of the chemical compound this compound is notably limited. A thorough review of scientific literature reveals a significant scarcity of published research specifically dedicated to this molecule. The available information is predominantly confined to chemical supplier databases, which provide fundamental physicochemical properties.

At present, the collective knowledge is largely restricted to the compound's structural and basic chemical identifiers. There is a conspicuous absence of peer-reviewed studies detailing its synthesis, spectroscopic characterization, biological activity, or potential applications. The compound is understood as a derivative of propanoic acid, featuring an oxane ring connected via a formamido linkage. While the individual components of the molecule—the oxane ring, the amide group, and the propanoic acid moiety—are well-studied in other chemical contexts, their specific combination in this arrangement has not been a subject of academic investigation.

The propanoic acid scaffold is a common feature in many pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.comontosight.aiorientjchem.org Similarly, oxane (tetrahydropyran) rings are present in numerous natural products and synthetic compounds with diverse biological activities, valued for their metabolic stability and ability to influence solubility and cell permeability. researchgate.netumpr.ac.idnih.govglobalresearchonline.netamazonaws.com The amide bond is a cornerstone of peptide and protein chemistry and is integral to a vast array of pharmaceuticals. researchgate.net However, the synergistic or unique properties arising from the specific combination of these three moieties in this compound remain unelucidated.

In essence, the academic community's current understanding of this compound does not extend beyond its chemical structure. Its biological profile, potential therapeutic relevance, and even its detailed chemical behavior are yet to be determined through rigorous scientific inquiry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1516949-42-0 | synblock.com |

| Molecular Formula | C9H15NO4 | synblock.com |

| Molecular Weight | 201.22 g/mol | synblock.com |

| IUPAC Name | This compound | |

| InChI Key | DLEPCBYYGUHQCP-UHFFFAOYSA-N |

Identification of Unaddressed Research Questions and Knowledge Gaps

The nascent state of research into this compound presents a landscape rich with unanswered questions and significant knowledge gaps. These voids in our understanding span the entirety of the compound's chemical and biological profile, from its fundamental synthesis to its potential interactions with biological systems. A structured approach to future research would need to address these gaps systematically.

Key Unaddressed Research Questions:

Synthesis and Characterization:

What are the most efficient and scalable synthetic routes to produce this compound with high purity? While methods for N-formylation of amino acids exist, specific protocols for this compound have not been optimized. researchgate.netnih.govgoogle.comgoogle.com

What are its detailed spectroscopic characteristics (NMR, IR, Mass Spectrometry) that would unequivocally confirm its structure and purity?

What are its fundamental physicochemical properties, such as solubility in various solvents, pKa, and logP, which are critical for predicting its behavior in biological systems?

Biological Activity and Pharmacological Profile:

Does the compound exhibit any significant biological activity? Given its propanoic acid backbone, a primary question is whether it possesses anti-inflammatory properties, similar to other arylpropionic acid derivatives. researchgate.nethumanjournals.comorientjchem.org

Could the molecule have antimicrobial, anticancer, or anticonvulsant activities, which have also been reported for other propanoic acid derivatives? researchgate.nethumanjournals.comorientjchem.org

What are the specific molecular targets of this compound, if any?

What is its mechanism of action at a molecular and cellular level?

Structure-Activity Relationships (SAR):

How do modifications to the oxane ring, the propanoic acid moiety, or the amide linkage affect its biological activity?

Is the chirality at the alpha-carbon of the propanoic acid component important for its potential biological function?

Metabolic Stability and Pharmacokinetics:

How is the compound metabolized in vitro and in vivo? Is the amide bond susceptible to hydrolysis?

What are its absorption, distribution, metabolism, and excretion (ADME) properties?

The overarching knowledge gap is the complete absence of a biological and pharmacological profile for this specific molecule. While hypotheses can be formulated based on its structural components, empirical data is required to validate any potential therapeutic utility.

Emerging Methodologies and Technologies for Future Investigations

Future investigations into this compound can be significantly accelerated and enhanced by leveraging a suite of emerging methodologies and technologies in chemical synthesis, biological screening, and computational analysis.

Advanced Chemical Synthesis: Modern synthetic chemistry offers a range of tools to efficiently produce this compound and its analogues for structure-activity relationship studies. Organocatalysis, for instance, provides environmentally friendly and often highly selective methods for amide bond formation. researchgate.net Flow chemistry could be employed for the safe, scalable, and reproducible synthesis of the compound.

High-Throughput Screening (HTS): To rapidly assess the biological activity of this compound across a wide range of potential targets, high-throughput screening (HTS) is an indispensable tool. drugtargetreview.comazolifesciences.comnih.govnih.govdovepress.com HTS allows for the automated testing of the compound against large panels of assays, including enzymatic assays, cell-based assays, and receptor binding assays, to quickly identify any "hits" or promising biological activities.

Phenotypic Screening: In addition to target-based screening, phenotypic screening can reveal the effects of the compound on whole cells or organisms without a preconceived notion of the molecular target. This approach can uncover unexpected therapeutic applications.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known molecules to predict the potential biological activities, pharmacokinetic properties (ADME), and toxicity of this compound before it is even synthesized or tested in the lab.

De Novo Design: Generative AI models can design novel analogues of the compound with potentially improved properties, guiding the synthetic chemistry efforts.

Target Identification: If phenotypic screening reveals an interesting effect, AI can be used to analyze the resulting cellular changes (e.g., in gene expression or protein levels) to help identify the compound's molecular target.

Chemical Biology Probes: Should this compound show promising activity, chemical biology techniques can be used to develop probe molecules. These probes, which are modified versions of the parent compound, can be used to visualize the compound's distribution in cells, identify its binding partners, and elucidate its mechanism of action.

Table 2: Proposed Methodologies for Investigating this compound

| Research Area | Emerging Methodology/Technology | Objective |

|---|---|---|

| Synthesis | Organocatalysis, Flow Chemistry | Efficient, scalable, and sustainable synthesis of the compound and its analogues. researchgate.net |

| Biological Activity Screening | High-Throughput Screening (HTS), Phenotypic Screening | Rapidly identify potential therapeutic activities and mechanisms of action. drugtargetreview.comnih.gov |

| Property Prediction | Artificial Intelligence/Machine Learning (AI/ML) | Predict biological activity, ADME, and toxicity to guide experimental work. nih.govelsevier.com |

| Target Identification | Chemical Proteomics, AI-based Target Deconvolution | Identify the specific molecular targets of the compound in biological systems. |

| Mechanism of Action | Chemical Biology Probes, Advanced Microscopy | Elucidate how the compound exerts its effects at a molecular and cellular level. neuroquantology.comacs.org |

Broader Implications for Chemical Biology and Drug Discovery Research

The systematic investigation of a relatively simple yet uncharacterized molecule like this compound holds broader implications for the fields of chemical biology and drug discovery. While the compound itself may or may not prove to be a therapeutic agent, the process of its exploration can yield valuable insights and contribute to the larger scientific endeavor.

Exploring Chemical Space: The universe of small, drug-like molecules is vast and largely unexplored. A thorough study of this compound contributes to the mapping of this chemical space, providing data on a novel scaffold. This information can be used to refine computational models that predict the properties of other molecules, thereby improving the efficiency of future drug discovery efforts.

Validation of Predictive Models: The synthesis and biological testing of this compound provide a valuable opportunity to validate and improve the accuracy of AI-driven prediction tools. uminho.ptelsevier.com By comparing the experimentally determined properties with the in silico predictions, researchers can refine the algorithms, leading to more reliable predictions for future drug candidates.

Discovery of Novel Biological Probes or Lead Compounds: There is a possibility that this compound possesses unique biological activities. If so, it could serve as a novel chemical probe to study biological pathways or as a lead compound for the development of a new class of therapeutic agents. The combination of the metabolically stable oxane ring with the pharmacologically significant propanoic acid moiety could lead to compounds with interesting pharmacokinetic or pharmacodynamic profiles.

Advancement of Synthetic Methodologies: The development of efficient synthetic routes for this and related molecules can contribute to the toolkit of medicinal chemists. nih.govucl.ac.uk Challenges encountered in the synthesis can spur innovation in chemical methods.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.